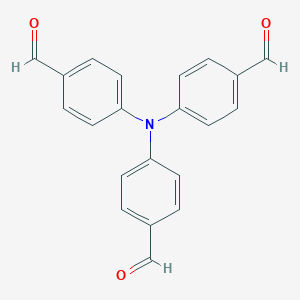

Tris(4-formylphenyl)amine

Description

Propriétés

IUPAC Name |

4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXHQRNDWBRUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282943 | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119001-43-3 | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Rationale for Methodological Innovation

To address the inefficiencies of traditional methods, recent patents describe a two-step process that recycles 4-formyltriphenylamine byproducts. This approach converts residual monoformylated intermediates into this compound, achieving an 85% yield—a 25–45% improvement over conventional routes.

Reaction Conditions and Optimization

The optimized procedure involves:

-

Reagent Ratios : A molar ratio of 1:20–22 for 4-formyltriphenylamine to POCl₃, ensuring complete conversion.

-

Temperature Control : Dropwise addition of POCl₃ at −5°C to 0°C to minimize side reactions, followed by reflux at 88–93°C for 11–13 hours under nitrogen.

-

Workup Protocol : Neutralization with NaOH, dichloromethane extraction, and silica gel chromatography with petroleum ether/ethyl acetate (8:3 v/v).

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Yield | 40–60% | 85% |

| Reaction Time | 8–10 hours | 11–13 hours |

| Byproduct Utilization | None | Full recycling |

| Purification Complexity | High | Moderate |

Mechanistic Insights into Formylation

The formylation mechanism proceeds via nucleophilic attack of triphenylamine on the electrophilic iminium intermediate (generated from DMF and POCl₃). Density functional theory (DFT) studies suggest that the para-position’s electron density dictates regioselectivity, favoring formylation at the 4-position. The improved method’s success hinges on stoichiometric excess of POCl₃, which drives successive formylation of all three phenyl rings.

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography remains indispensable for isolating this compound. The optimal eluent (petroleum ether:ethyl acetate = 8:3 v/v) achieves baseline separation of the target compound from di- and mono-formylated byproducts.

Spectroscopic Characterization

1H NMR (DMSO-d₆) : δ 9.93 (s, 3H, CHO), 7.82–7.91 (m, 6H, aryl-H), 7.14–7.28 (m, 6H, aryl-H).

IR (KBr) : 1701 cm⁻¹ (C=O stretch), 2729 cm⁻¹ (CHO C-H stretch).

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | 9.93 ppm (s) | Aldehyde protons |

| ¹³C NMR | 191.2 ppm | Carbonyl carbons |

| IR | 1701 cm⁻¹, 2729 cm⁻¹ | C=O and CHO stretches |

Applications in Materials Science

While beyond this report’s scope, this compound’s utility in covalent organic frameworks (COFs) and photovoltaics underscores the importance of high-purity synthesis. For example, its condensation with triaminotriazine derivatives produces mesoporous 2D COFs with tunable optoelectronic properties.

Environmental and Economic Considerations

The improved method reduces waste by 30–40% through byproduct recycling, aligning with green chemistry principles. Economic analyses estimate a 20% cost reduction compared to traditional routes, primarily due to lower reagent consumption and simplified purification .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(4-formylphenyl)amine undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.

Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Ammonia (NH3) or primary amines under mild conditions.

Major Products:

Oxidation: Tris(4-carboxyphenyl)amine.

Reduction: Tris(4-hydroxyphenyl)amine.

Substitution: Tris(4-imino-phenyl)amine derivatives.

Applications De Recherche Scientifique

Tris(4-formylphenyl)amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Tris(4-formylphenyl)amine is primarily based on its ability to form covalent bonds with other molecules. The formyl groups can react with nucleophiles, leading to the formation of imines or other derivatives. This reactivity makes it a valuable building block in the synthesis of complex organic structures . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares Tris(4-formylphenyl)amine with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and applications.

Tris(4-nitrophenyl)amine

- Structural Difference: Replaces formyl (-CHO) groups with nitro (-NO₂) groups.

- Properties : The nitro groups enhance electron-withdrawing capacity, reducing solubility in polar solvents. This compound is used in OLEDs and charge-transfer complexes but lacks the aldehyde reactivity required for COF synthesis .

- Applications : Primarily employed in electronic devices rather than porous materials.

1,3,5-Tris(4-formylphenyl)benzene (TTFB)

- Structural Difference : Features a benzene core instead of a central nitrogen atom.

- Properties: The benzene core strengthens π-π stacking between layers, making exfoliation into nanosheets challenging compared to TFPA-based COFs. For example, TPA-COF-2 (derived from TTFB) requires harsher exfoliation conditions than TFPA-based TPA-COF .

Tris(4-carboxyphenyl)amine

- Structural Difference : Substitutes formyl groups with carboxylic acid (-COOH) groups.

- Properties : The carboxyl groups enable coordination with metal ions, making it suitable for metal-organic frameworks (MOFs). However, it lacks the aldehyde functionality for Schiff-base reactions .

- Applications : Utilized in MOFs for gas storage and catalysis, contrasting with TFPA’s role in COFs.

Tris(4-aminophenyl)amine (TAPA)

- Structural Difference : Contains amine (-NH₂) instead of formyl groups.

- Properties: Acts as a complementary monomer for TFPA in COF synthesis. For example, TPA-COF (TFPA + TAPA) exhibits a Brunauer-Emmett-Teller (BET) surface area of 1058 m²/g and a pore volume of 0.73 cm³/g, enabling efficient dye degradation and iodine adsorption .

- Applications: Paired with TFPA to create donor-acceptor COFs for photocatalysis and sensing .

Tris(4-formylphenyl)phosphate

- Structural Difference : Replaces the central amine with a phosphate group.

- Properties: Forms tetrapodal [4+4] molecular cages with tris[2-(dimethylamino)ethyl]amine. These cages exhibit selective CO₂ adsorption over CH₄ (selectivity ratio: 12.5 at 273 K) due to polar phosphate interactions .

- Applications : Used in gas separation, unlike TFPA’s focus on covalent networks.

Comparative Data Table

Key Research Findings

Exfoliation Efficiency: TFPA-based COFs (e.g., TPA-COF) form nanosheets (3.4–3.8 nm thick) more readily than TTFB-based COFs due to weaker interlayer interactions .

Functional Flexibility : TFPA’s formyl groups enable sequential functionalization, as demonstrated in mesoporous silica probes for Hg²⁺ detection (detection limit: 1 ppb) .

Hybrid Materials : TFPA functionalizes NH₂-MIL-68 MOFs to create core-shell NH₂-MIL-68@TPA-COF structures with enhanced photocatalytic activity .

Thermal Stability : TFPA-grafted MCM-41 silica retains structural integrity up to 300°C, with organic loadings of ~12 wt% .

Activité Biologique

Tris(4-formylphenyl)amine, also known as 4,4',4''-Nitrilotrisbenzaldehyde, is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound, emphasizing its antimalarial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a central nitrogen atom bonded to three 4-formylphenyl groups. This structure allows for unique interactions with biological targets, making it a candidate for various pharmacological applications.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives of this compound. A notable study evaluated a series of compounds based on this structure for their activity against Plasmodium falciparum, the causative agent of malaria.

In Vitro Antimalarial Activity

The biological evaluation revealed significant antimalarial activity with IC50 values ranging from sub-micromolar to micromolar concentrations. For example, one derivative exhibited an IC50 of 0.07 μM against the CQ-sensitive strain 3D7, comparable to standard antimalarial drugs such as chloroquine (CQ) and mefloquine (MQ), which had IC50 values of 0.11 μM and 0.06 μM respectively .

Table 1: In Vitro Antimalarial Activity of this compound Derivatives

| Compound ID | Strain Type | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1r | 3D7 | 0.07 | 17.28 |

| 1f | W2 | 0.18 | Not specified |

| CQ | 3D7 | 0.11 | Not applicable |

| MQ | W2 | 0.06 | Not applicable |

Cytotoxicity Studies

To assess the safety profile of these compounds, cytotoxicity was evaluated using human HepG2 cells. The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to IC50, provides insight into the therapeutic window of these compounds. Most derivatives demonstrated favorable SI values, indicating a promising balance between efficacy and safety .

Table 2: Cytotoxicity Data for this compound Derivatives

| Compound ID | CC50 (μM) | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1r | CC50 > 500 | 0.07 | >714 |

| 1f | CC50 > 300 | 0.18 | >1667 |

The mechanism by which this compound derivatives exert their antimalarial effects is hypothesized to involve stabilization of G-quadruplex structures in the telomeres of P. falciparum. This interaction may disrupt essential cellular processes within the parasite, leading to its death . The ability to stabilize these structures was confirmed through FRET melting assays, which showed significant differences in melting temperatures (ΔTm) when treated with these compounds.

Table 3: G-Quadruplex Stabilization Data

| Compound ID | ΔTm (°C) at 2 µM |

|---|---|

| 1b | 18.2 |

| 1d | 24.3 |

Other Biological Activities

In addition to antimalarial properties, this compound derivatives have been explored for their potential in other areas:

- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, helping mitigate oxidative stress in various cell types.

- Self-Assembly Properties : Research has shown that this compound can participate in self-assembly processes, forming complex structures that may have implications in drug delivery systems and nanotechnology applications .

Case Studies

A recent case study highlighted the use of this compound in developing mesoporous silica-based probes for colorimetric detection applications. The functionalization of silica with this compound improved its performance as a sensor, demonstrating versatility beyond medicinal chemistry .

Q & A

Q. What are the most efficient synthetic routes for Tris(4-formylphenyl)amine, and how can reaction intermediates be managed?

this compound is synthesized via a two-flask method starting from triphenylamine. The reaction stalls at the disubstitution stage due to deactivation of the bis-iminium intermediate. Hydrolysis of this intermediate into a dialdehyde reactivates the system, enabling the third formylation. This method yields 60-70% efficiency, outperforming traditional one-flask Vilsmeier-Haack formylation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as acutely toxic (oral LD50: 2500 mg/kg) and a skin sensitizer. Key precautions include:

Q. How can researchers characterize the structural purity of this compound?

Techniques include:

- Melting Point Analysis : Confirms purity (244–248°C) .

- TEM Imaging : Validates integration into mesoporous silica composites (e.g., MCM-41, SBA-15) .

- FT-IR/NMR : Detects aldehyde functional groups and monitors reaction progress .

Advanced Research Questions

Q. How does this compound enhance the design of covalent organic frameworks (COFs) for sensing applications?

The compound’s trifunctional aldehyde groups enable imine-linked COF synthesis (e.g., TPA-COF) with tris(4-aminophenyl)amine. Weak interlayer stacking allows exfoliation into ultrathin nanosheets, which quench fluorescent DNA probes for sensitive biomolecule detection . Methodological optimization involves solvent choice (ethanol for exfoliation) and sonication duration .

Q. What strategies address contradictory toxicity data in safety reports for this compound?

Discrepancies in SDS (e.g., acute toxicity vs. missing carcinogenicity data) necessitate:

Q. How can researchers mitigate deactivation challenges during this compound synthesis?

Intermediate hydrolysis is critical. The bis-iminium intermediate’s conversion to a dialdehyde reduces steric hindrance, enabling the third formylation. Monitoring reaction pH and temperature (20–25°C) optimizes yield .

Q. What analytical methods resolve ambiguities in the compound’s photophysical properties?

- Fluorescence Quenching Assays : Quantify interactions with DNA probes using COF nanosheets .

- Dynamic Light Scattering (DLS) : Measures nanosheet size distribution post-exfoliation .

- XRD : Confirms crystallinity and layer stacking in COFs .

Methodological Considerations

Q. How can this compound be integrated into mesoporous materials for environmental remediation?

Load the compound into silica matrices (e.g., MCM-41) via sol-gel methods. TEM imaging confirms uniform dispersion, while BET analysis quantifies surface area changes (e.g., from 300 m²/g to 250 m²/g post-loading) .

Q. What steps ensure reproducibility in COF synthesis using this compound?

- Stoichiometric Control : Maintain a 1:1 molar ratio with amine linkers .

- Solvent Selection : Use mesitylene/dioxane mixtures for optimal crystallinity .

- Post-Synthetic Modifications : Functionalize COFs with thiol groups for Hg²⁺ capture, validated via XPS .

Data Contradiction Analysis

Q. Why do SDS reports vary in storage recommendations for this compound?

While Aladdin recommends argon-filled storage , Combi-Blocks specifies ambient conditions . This discrepancy may reflect batch-specific sensitivity to oxidation. Researchers should pre-test stability via TGA (decomposition >300°C) and store under inert gas as a precaution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.